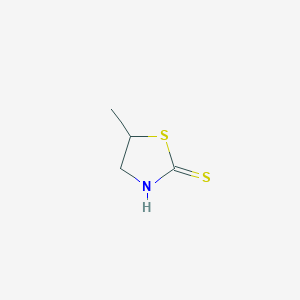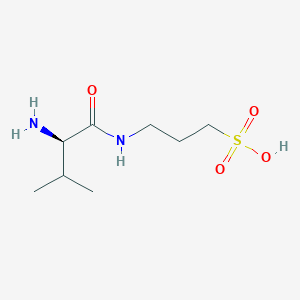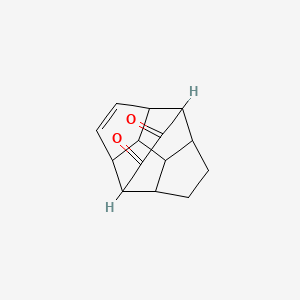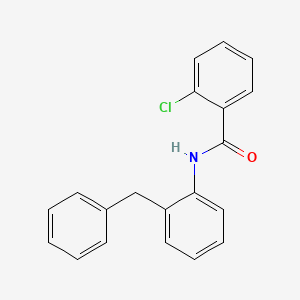![molecular formula C31H47N5O4S B11937965 (2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DI-591 is a potent, high-affinity, and cell-permeable inhibitor of the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. This compound selectively inhibits the neddylation of cullin 3, a process crucial for the activation of cullin-RING E3 ubiquitin ligases, which regulate the turnover of approximately 20% of cellular proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-591 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific functional groups .
Industrial Production Methods
Industrial production of DI-591 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .
化学反応の分析
Types of Reactions
DI-591 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to defective cullin neddylation protein 1 and defective cullin neddylation protein 2 with high affinity, disrupting their interaction with ubiquitin conjugating enzyme E2 M .
Common Reagents and Conditions
The binding interactions of DI-591 are studied under various conditions, including different concentrations and incubation times. For instance, in vitro studies often use concentrations ranging from 0 to 10 micromolar and incubation times of up to 24 hours .
Major Products Formed
The primary outcome of DI-591’s interaction is the inhibition of cullin 3 neddylation, leading to the accumulation of nuclear factor erythroid 2-related factor 2 protein and its transcriptional activation .
科学的研究の応用
DI-591 is extensively used as a research tool in various scientific fields:
作用機序
DI-591 exerts its effects by binding to defective cullin neddylation protein 1 and defective cullin neddylation protein 2, with dissociation constant values of 12 nanomolar and 10.4 nanomolar, respectively. This binding disrupts the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, selectively inhibiting the neddylation of cullin 3. This inhibition leads to the accumulation of nuclear factor erythroid 2-related factor 2 protein, which activates the transcription of genes involved in cellular defense mechanisms .
類似化合物との比較
Similar Compounds
Uniqueness of DI-591
DI-591 is unique due to its high affinity and selectivity for defective cullin neddylation protein 1 and defective cullin neddylation protein 2, with minimal binding to other defective cullin neddylation proteins. This selectivity makes it an excellent probe for studying the specific role of cullin 3 neddylation in various biological processes and diseases .
特性
分子式 |
C31H47N5O4S |
|---|---|
分子量 |
585.8 g/mol |
IUPAC名 |
(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m1/s1 |
InChIキー |
CNJKDQGPBAWNRY-FTJBHMTQSA-N |
異性体SMILES |
CCC(=O)N[C@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@@H](CNC(=O)CCN3CCOCC3)C4CCCCC4 |
正規SMILES |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)CCN3CCOCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)








![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
